molecular formula C13H18N2O3 B12838358 Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate

Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate

Cat. No.: B12838358
M. Wt: 250.29 g/mol
InChI Key: QAECDNDIJKFMPR-NEPJUHHUSA-N
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Description

Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in pharmaceuticals due to their biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced at the 3-position of the piperidine ring using selective hydroxylation reactions.

    Carbamate Formation: The final step involves the reaction of the hydroxylated piperidine with benzyl isocyanate to form the carbamate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactors can be used to introduce functional groups efficiently and sustainably .

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbamate group to amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of benzyl ((3S,4R)-3-oxopiperidin-4-yl)carbamate.

    Reduction: Formation of benzyl ((3S,4R)-3-aminopiperidin-4-yl)carbamate.

    Substitution: Formation of various substituted benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamates.

Scientific Research Applications

Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate involves its interaction with specific molecular targets in the body. The benzyl-piperidine group provides good binding to catalytic sites, interacting with amino acid residues such as tryptophan and phenylalanine . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate is unique due to the presence of both the hydroxyl and carbamate functional groups, which confer specific chemical reactivity and biological activity. Its ability to interact with catalytic sites in enzymes makes it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

benzyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate

InChI

InChI=1S/C13H18N2O3/c16-12-8-14-7-6-11(12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,14,16H,6-9H2,(H,15,17)/t11-,12+/m1/s1

InChI Key

QAECDNDIJKFMPR-NEPJUHHUSA-N

Isomeric SMILES

C1CNC[C@@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)O

Canonical SMILES

C1CNCC(C1NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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